![molecular formula C12H13N3O2S B5870275 N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5870275.png)

N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]propanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

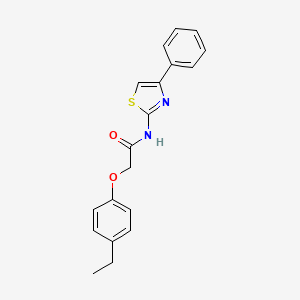

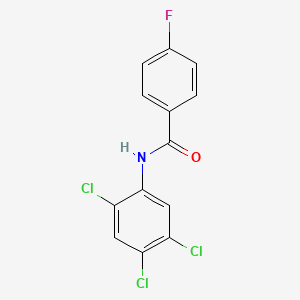

“N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]propanamide” is a complex organic compound. It contains a methoxyphenyl group, a thiadiazol group, and a propanamide group . The methoxyphenyl group is a phenyl ring with a methoxy (OCH3) substituent. The thiadiazol group is a five-membered ring containing two nitrogen atoms, one sulfur atom, and two carbon atoms. The propanamide group is a carboxamide derived from propanoic acid .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the methoxyphenyl, thiadiazol, and propanamide groups. The exact structure would depend on the positions of these groups relative to each other .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The methoxyphenyl and thiadiazol groups could potentially undergo electrophilic substitution reactions, while the propanamide group could participate in various reactions involving the carbonyl group .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Some general properties can be predicted based on its functional groups. For example, the presence of the polar amide group and the aromatic ring could contribute to its solubility in polar solvents .Safety and Hazards

将来の方向性

作用機序

Target of Action

N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]propanamide primarily targets specific enzymes or receptors involved in cellular processes. These targets are often proteins that play crucial roles in signaling pathways, metabolic processes, or structural functions within the cell. Identifying the exact target requires detailed biochemical studies, but similar compounds often interact with enzymes involved in inflammation or bacterial cell wall synthesis .

Mode of Action

The compound interacts with its target through binding to the active site or allosteric sites of the enzyme or receptor. This binding can inhibit or activate the target’s function, leading to a cascade of biochemical events. For instance, if the target is an enzyme, the compound may inhibit its catalytic activity, thereby blocking a specific metabolic pathway .

Biochemical Pathways

The affected biochemical pathways depend on the specific target of the compound. If the target is an enzyme involved in inflammation, the compound may reduce the production of pro-inflammatory cytokines. Alternatively, if the target is a bacterial enzyme, the compound may disrupt cell wall synthesis, leading to bacterial cell death . These pathways often involve complex networks of interactions that ultimately result in the desired therapeutic effect.

Pharmacokinetics

The pharmacokinetics of this compound include its absorption, distribution, metabolism, and excretion (ADME). The compound is likely absorbed through the gastrointestinal tract if administered orally. It then distributes throughout the body, potentially crossing cell membranes to reach its target. Metabolism typically occurs in the liver, where the compound may be converted into active or inactive metabolites. Finally, excretion is usually via the kidneys .

Result of Action

At the molecular level, the compound’s action results in the inhibition or activation of its target, leading to changes in cellular processes. For example, inhibition of an inflammatory enzyme can reduce inflammation and pain. At the cellular level, this can result in decreased cell proliferation, apoptosis of targeted cells, or reduced production of inflammatory mediators .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, extreme pH levels or high temperatures may denature the compound or its target, reducing efficacy. Additionally, interactions with other drugs or dietary components can affect the compound’s absorption and metabolism .

特性

IUPAC Name |

N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2S/c1-3-10(16)13-12-15-14-11(18-12)8-6-4-5-7-9(8)17-2/h4-7H,3H2,1-2H3,(H,13,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXNDAKIIRGJWHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=NN=C(S1)C2=CC=CC=C2OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl 3,4,5-trimethoxybenzoate](/img/structure/B5870196.png)

![N-{[(3,5-dibromo-2-pyridinyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B5870211.png)

![N-(2-methylphenyl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B5870226.png)

![2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N-phenylacetamide](/img/structure/B5870246.png)

![2-[(5-isopropyl-3-thienyl)carbonyl]-N-(3-methylphenyl)hydrazinecarbothioamide](/img/structure/B5870269.png)